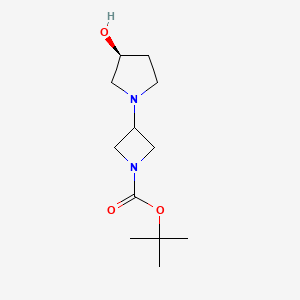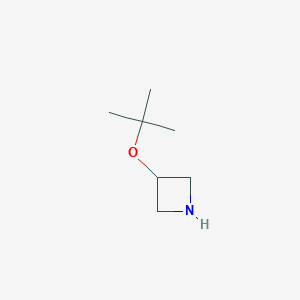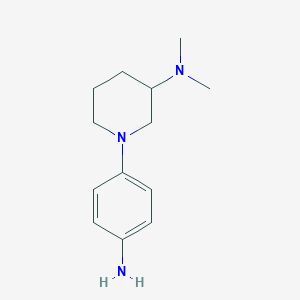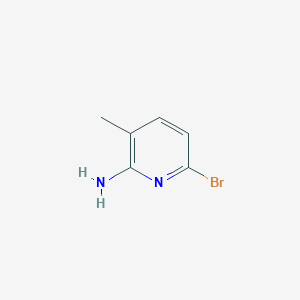![molecular formula C10H14N2 B1525878 N-[2-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 1182884-57-6](/img/structure/B1525878.png)
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine
Overview
Description
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine (NPCA) is a cyclopropanamine derivative that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. NPCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant. NPCA has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. As such, NPCA has potential applications in the treatment of various inflammatory diseases.
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines, with N-[2-(pyridin-2-yl)ethyl]cyclopropanamine serving as a key intermediate . These amides have significant biological and therapeutic value, being present in various pharmaceutical molecules.
Anti-Fibrosis Drug Development
Novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed and synthesized for their anti-fibrotic activities . These compounds, which include N-[2-(pyridin-2-yl)ethyl]cyclopropanamine derivatives, show promise in inhibiting the expression of collagen and could be developed into new anti-fibrotic drugs.
Heterocyclic Compound Synthesis
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine: is used in the construction of novel heterocyclic compounds with potential biological activities . These compounds are crucial in medicinal chemistry and chemical biology due to their diverse pharmacological properties.
Fungicidal Activity
The compound’s derivatives have been studied for their fungicidal activity. The structure-activity relationship is analyzed by examining the effect of different substituents on the pyridine and pyrimidine groups . This research aids in the design of more effective fungicides.
Chemodivergent Synthesis
The compound is involved in chemodivergent synthesis processes, where it can lead to the formation of different products under varying reaction conditions . This versatility is valuable in organic synthesis and drug discovery.
Synthesis of Imidazopyridines
Imidazopyridines, which have varied medicinal applications, can be synthesized using N-[2-(pyridin-2-yl)ethyl]cyclopropanamine as a starting material . The synthesis process is significant due to the biological properties of imidazopyridines.
properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-11-9(3-1)6-8-12-10-4-5-10/h1-3,7,10,12H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBRSJGUWGKUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)






![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
